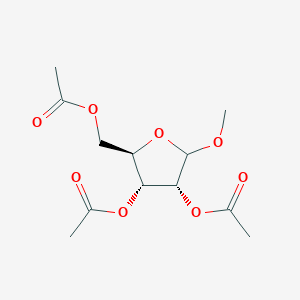

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

Overview

Description

“Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside” is a potent biomedicine . It exhibits remarkable efficacy in targeting and suppressing viral pathogens . Through its inhibitory action on viral replication and subsequent ability to curtail viral dissemination, this compound serves as a pivotal antiviral agent .

Synthesis Analysis

The synthesis of “Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside” involves the reaction of 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride with N-silylated Nam . This is followed by the removal of the acetyl groups in anhydrous methanol saturated with ammonia gas .Molecular Structure Analysis

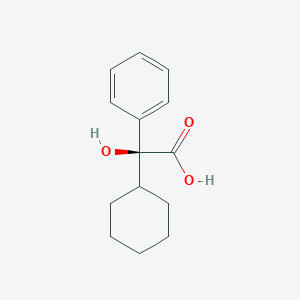

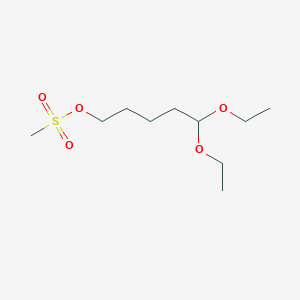

The molecular formula of “Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside” is C12H18O8 . Its molecular weight is 290.27 .Scientific Research Applications

Synthesis of Metabolites

“Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside” is used in the synthesis of metabolites of 2′,3′,5′-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (WS070117). The process involves deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation reactions . These synthesized metabolites are useful as material standards for metabolic research .

Quaternization Reaction

This compound is used in quaternization reactions with selected aliphatic and heterocyclic aromatic amines . The reaction helps determine the effect of the nucleophile type and outgoing group on the quaternization reaction .

Biomedical Research

“Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside” is widely employed in the biomedical sector. It exhibits notable prospects for research against specific disorders, particularly those concerning nucleoside metabolism .

Precursor in Drug Synthesis

This compound is utilized as a precursor or intermediate in the synthesis of nucleoside analogs and antiviral drugs .

Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

“Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside” is used in the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. The synthesis process involves ketalization, esterification, reduction, hydrolysis, and acetylation .

Preclinical Pharmacokinetic Studies

The synthesized metabolites of “Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside” are used as material standards for preclinical pharmacokinetic studies .

Mechanism of Action

Target of Action

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a potent biomedicine that exhibits remarkable efficacy in targeting and suppressing viral pathogens . It primarily targets the replication machinery of these pathogens, thereby inhibiting their ability to multiply and spread .

Mode of Action

The compound interacts with the viral replication machinery, inhibiting its function and curtailing the ability of the virus to disseminate . This interaction results in a significant reduction in the spread of the virus within the host organism .

Biochemical Pathways

The compound affects the biochemical pathways involved in viral replication . By inhibiting these pathways, it prevents the virus from multiplying and spreading, thereby limiting the infection . The downstream effects of this action include a reduction in viral load and a decrease in the severity of the infection .

Pharmacokinetics

This suggests that it may have good bioavailability, as these solvents are often associated with efficient absorption and distribution in the body .

Result of Action

The primary result of the action of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is the suppression of viral pathogens . By inhibiting viral replication, the compound reduces the viral load within the host organism, leading to a decrease in the severity of the infection .

Action Environment

The action, efficacy, and stability of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside can be influenced by various environmental factorsFor instance, the compound is recommended to be stored at -20° C, suggesting that its stability may be affected by temperature .

Safety and Hazards

When handling “Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside”, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSRQHXGPHZZNI-KBIHSYGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459570 | |

| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |

CAS RN |

52554-28-6 | |

| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)

![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)